DPP1 Inhibitory Potency vs. Brensocatib
Dpp1-IN-1 hydrate demonstrates superior enzymatic potency compared to the clinical-stage inhibitor Brensocatib (AZD7986). In a direct comparison of IC50 values from enzyme assays, Dpp1-IN-1 hydrate (1.6 nM) is approximately 2.5-fold more potent than Brensocatib (3.98 nM) [1] and is also more potent than the discontinued irreversible inhibitor GSK2793660, which shows a range of 0.43-1 nM but with an irreversible mechanism .
| Evidence Dimension | In vitro potency (IC50) against DPP1/Cathepsin C enzyme |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Brensocatib (AZD7986): 3.98 nM; GSK2793660: 0.43-1 nM; AZD5248: 44 nM |
| Quantified Difference | Dpp1-IN-1 hydrate is 2.5-fold more potent than Brensocatib, ~2.7-fold less potent than the lower end of GSK2793660's range (but with a different mechanism), and 27.5-fold more potent than AZD5248. |
| Conditions | In vitro enzyme inhibition assays using recombinant human DPP1/Cathepsin C. |
Why This Matters
Higher potency can translate to lower required doses in in vitro and potentially in vivo experiments, reducing off-target effects and compound consumption, which is a key factor in cost-effective research procurement.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). brensocatib ligand activity chart. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=9412 View Source
